molecular formula C17H13BrN2O B11567632 4-bromo-N-(2-methylquinolin-8-yl)benzamide

4-bromo-N-(2-methylquinolin-8-yl)benzamide

Cat. No.: B11567632
M. Wt: 341.2 g/mol
InChI Key: AFSOHMBVONVFNK-UHFFFAOYSA-N
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Description

4-bromo-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a quinoline moiety, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-methylquinolin-8-yl)benzamide typically involves the following steps:

    Formation of Quinoline Moiety: The quinoline moiety can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Amidation: The final step involves the formation of the amide bond between the brominated benzene ring and the quinoline moiety. This can be achieved through the reaction of the brominated benzene with 2-methylquinoline-8-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-methylquinolin-8-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinoline moiety can undergo oxidation to form quinoline N-oxide or reduction to form tetrahydroquinoline derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-bromo-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential as a pharmacophore.

    Material Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-methylquinolin-8-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression and cellular processes. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(2-methylquinolin-8-yl)benzamide is unique due to the presence of both the bromine atom and the quinoline moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

4-bromo-N-(2-methylquinolin-8-yl)benzamide

InChI

InChI=1S/C17H13BrN2O/c1-11-5-6-12-3-2-4-15(16(12)19-11)20-17(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21)

InChI Key

AFSOHMBVONVFNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)Br)C=C1

Origin of Product

United States

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